molecular formula C8H10IN3 B1221509 2-[(2-iodophenyl)methyl]guanidine CAS No. 46053-98-9

2-[(2-iodophenyl)methyl]guanidine

Cat. No.: B1221509
CAS No.: 46053-98-9
M. Wt: 275.09 g/mol
InChI Key: ZZBINWIXTJFNDX-UHFFFAOYSA-N
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Description

Guanidine, (o-iodobenzyl)- is a derivative of guanidine, a compound known for its versatile applications in various fields such as chemistry, biology, and medicine. The addition of an o-iodobenzyl group to the guanidine structure enhances its chemical properties, making it useful in specialized applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanidine, (o-iodobenzyl)- typically involves the reaction of o-iodobenzylamine with a guanidine precursor. This reaction is often carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide. The reaction conditions usually require heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of guanidine derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Guanidine, (o-iodobenzyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylguanidines, while oxidation and reduction reactions can modify the guanidine moiety .

Scientific Research Applications

Guanidine, (o-iodobenzyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of guanidine, (o-iodobenzyl)- involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The o-iodobenzyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Uniqueness: Guanidine, (o-iodobenzyl)- is unique due to the presence of the o-iodobenzyl group, which imparts distinct chemical properties and enhances its reactivity and binding affinity in biological systems. This makes it particularly useful in specialized applications where other guanidine derivatives may not be as effective .

Properties

CAS No.

46053-98-9

Molecular Formula

C8H10IN3

Molecular Weight

275.09 g/mol

IUPAC Name

2-[(2-iodophenyl)methyl]guanidine

InChI

InChI=1S/C8H10IN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)

InChI Key

ZZBINWIXTJFNDX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN=C(N)N)I

Canonical SMILES

C1=CC=C(C(=C1)CN=C(N)N)I

46053-98-9

Synonyms

2-iodobenzylguanidine
ortho-iodobenzylguanidine

Origin of Product

United States

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